molecular formula C10H8F4O B1297720 3'-Fluoro-5'-(trifluoromethyl)propiophenone CAS No. 207974-20-7

3'-Fluoro-5'-(trifluoromethyl)propiophenone

Cat. No. B1297720
M. Wt: 220.16 g/mol
InChI Key: KEAIAOPGXGEINJ-UHFFFAOYSA-N
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Description

The compound "3'-Fluoro-5'-(trifluoromethyl)propiophenone" is a fluorinated aromatic ketone that is of interest due to its potential as a building block in the synthesis of various polymeric materials. The presence of fluorine atoms in the molecule is significant as they can impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and unique electronic properties.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves complex organic reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Another synthesis approach involved the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone . These methods highlight the intricate steps required to incorporate fluorine atoms into aromatic compounds, which may be relevant to the synthesis of "3'-Fluoro-5'-(trifluoromethyl)propiophenone".

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of trifluoromethyl groups, which can significantly influence the physical and chemical properties of the molecules. The introduction of these groups into aromatic compounds can be achieved through various synthetic strategies, such as Pd-initiated coupling reactions . The molecular structure of such compounds is often confirmed using techniques like NMR, which can provide detailed information about the electronic environment of the fluorine atoms .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the synthesis of polyimides from fluorinated diamines involves the formation of poly(amic acid)s followed by cyclization to yield polyimides . The presence of fluorine can also facilitate the introduction of additional fluorine atoms into aromatic compounds, as demonstrated by a methodology for the synthesis of fluorinated amino acids . Moreover, the use of fluoroform as a source of difluorocarbene shows the versatility of fluorinated compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides exhibit excellent solubility in polar organic solvents, good thermal stability, and outstanding mechanical properties . Similarly, hyperbranched poly(arylene ether)s derived from trifluoromethyl-activated monomers show high thermal stability and glass transition temperatures . The introduction of fluorine into aromatic compounds can also lead to novel synthetic methods and influence the thermal decomposition behavior of the resulting materials .

Scientific Research Applications

Fluoroalkylation Reactions in Aqueous Media

Fluorine-containing functionalities, such as those in 3'-Fluoro-5'-(trifluoromethyl)propiophenone, are crucial in pharmaceuticals, agrochemicals, and materials due to their impact on molecular properties. Aqueous fluoroalkylation has emerged as a green chemistry approach, enabling the mild, environmentally friendly incorporation of fluorinated groups into target molecules. Catalytic systems and novel reagents play key roles in these reactions, highlighting the importance of water as a solvent or reactant for various fluoroalkylation processes under environmentally benign conditions (Hai‐Xia Song et al., 2018).

Antitubercular Drug Design

The trifluoromethyl group, characteristic of 3'-Fluoro-5'-(trifluoromethyl)propiophenone, is widely used in antitubercular research. This review assesses the development of antitubercular agents bearing the trifluoromethyl group, highlighting its role in improving potency. The review also explores the impact of this group on drug-likeness and antitubercular activity, suggesting its emerging role as an alternative electron-withdrawing group in antitubercular agents (Sidharth Thomas).

Microbial Degradation of Polyfluoroalkyl Chemicals

This review addresses the environmental biodegradability of polyfluoroalkyl chemicals, which includes compounds like 3'-Fluoro-5'-(trifluoromethyl)propiophenone. It highlights laboratory investigations into the degradation pathways, half-lives, and defluorination potential of these chemicals. The review aims to provide updated knowledge on quantitative and qualitative relationships between precursors and degradation products, contributing to the understanding of their environmental fate and effects (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorescent Chemosensors Based on Fluorinated Compounds

This research discusses the development of chemosensors based on fluorinated compounds for detecting various analytes. The unique properties of fluorinated molecules, possibly including those similar to 3'-Fluoro-5'-(trifluoromethyl)propiophenone, enable high selectivity and sensitivity in chemosensors. This review showcases the potential of fluorinated compounds in the development of new sensing technologies (P. Roy, 2021).

Environmental Fate and Effects of Fluorinated Compounds

Studies on the environmental fate and effects of fluorinated compounds, including the use of 3-trifluoromethyl-4-nitrophenol in lampricide treatments, indicate that such compounds have transient environmental effects and present minimal long-term toxicological risk. These findings contribute to our understanding of the environmental impact of fluorinated compounds and their degradation pathways (T. Hubert, 2003).

properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAIAOPGXGEINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345579
Record name 3'-Fluoro-5'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-5'-(trifluoromethyl)propiophenone

CAS RN

207974-20-7
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3'-Fluoro-5'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-20-7
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